Cas no 78-79-5 (Isoprene)

Isoprene structure
Isoprene structure
Isoprene
78-79-5
C5H8
68.1170215606689
MFCD00008600
34132
6557

Isoprene Properties

Names and Identifiers

    • Isoprene
    • 2-METHYL-1,3-HEXADIENE
    • 2-METHYL-BUTA-1,3-DIENE
    • ACETATE BUFFER
    • ACETATE BUFFER, PH 4.5
    • ACETATE BUFFER, PH 6.0
    • ACETATE BUFFER REAGENT
    • ACETATE BUFFER SOLUTION R-455
    • ACETATE BUFFER SOLUTION TYPE 'C'
    • ACETATE BUFFER TS
    • ACETIC ACID - SODIUM ACETATE
    • BUFFER ACETATE
    • BUFFER ACETATE, PH 4.00
    • BUFFER, PH 4.63
    • BUFFER PH 4.65
    • BUFFER PH7.20
    • BUFFER SOLUTION
    • BUFFER SOLUTION (ACETATE), PH 4.00
    • BUFFER SOLUTION (ACETATE), PH 4.0-4.5
    • BUFFER SOLUTION, PH 4.0, ACETATE
    • Isoprene (stabilized with TBC)
    • 2-methylethene
    • 3-methyl-1,2-butadiene
    • decyclo-C5
    • Isopentadiene
    • Vita-crop
    • 2-Methyl-1,3-butadiene (stabilized with TBC)
    • 2-Methyl-1,3-butadiene
    • SODIUM ACETATE ACETIC ACID
    • SODIUM ACETATE ACETIC ACID BUFFER
    • SODIUM ACETATE BUFFER
    • CH2=C(CH3)CH=CH2
    • 3-metil-1,3-butadieno
    • 2LQ0UUW8IN
    • Z104474660
    • CHEBI:35194
    • EINECS 201-143-3
    • CAS-78-79-5
    • GNL 150
    • 9003-31-0
    • LATZ latex
    • Isopentadieno
    • .beta.-Methylbivinyl
    • Iotex C 60
    • Dynatex GTZ
    • Elastic materials, rubber
    • FT-0627457
    • HSDB 6772
    • 2-Metilbutadieno
    • UN 1218 (Salt/Mix)
    • Lotol L 9241
    • LS-1754
    • UNII-0A62964IBU
    • UN1218
    • Isoprene (8CI)
    • AMY37001
    • 1,3-Butadiene, 2-methyl-
    • ASTM Method D6550 4% Olefins Solution
    • NCGC00257621-01
    • Rubber
    • CV 60
    • Hartex 102HR
    • 3-Methyl-1 3-butadiene
    • 2-metil-1,3-butadieno
    • Latex particles
    • NCGC00091078-01
    • 68441-58-7
    • CCG-266006
    • NCGC00091078-02
    • 9006-04-6
    • Tox21_200067
    • DTXCID20761
    • 2-Methylbutadiene
    • FB 3001
    • HC 106
    • ISOPRENE [MI]
    • Kagetex FA 2005
    • Isoprene, analytical standard
    • 26796-44-1
    • Dynatex LA
    • DRC 60
    • PIANO Olefins Mixture 92
    • 1,3-butadieno, 2-metil-
    • ISOPRENE [IARC]
    • EC 201-143-3
    • GLN 200
    • Isoprene [1,3-Butadinene, 2-methyl-]
    • Isoprene, 99%, contains <1000 ppm p-tert-butylcatechol as inhibitor
    • Ebonite
    • Natural latex
    • IPR (CHRIS Code)
    • HSDB 620
    • NATURAL RUBBER
    • JLX 105
    • IR 68
    • I0160
    • ISOPRENE [HSDB]
    • Fultite FB 3001
    • Thiokol NVT
    • Heveacrumb SMR 5L
    • Fultite FB 520
    • Isoprene, inhibited [UN1218] [Flammable liquid]
    • Lorival R 25
    • PD088096
    • Cartex 600
    • isoterpene
    • 5L-TP0203
    • InChI=1/C5H8/c1-4-5(2)3/h4H,1-2H2,3H
    • CV 50
    • India rubber
    • Impervia
    • EN300-19669
    • NSC-9237
    • NA1218
    • 1,3-Butadinene, 2-methyl-
    • Mitsuwa RC paper Cement
    • Isoprene (1 mg/mL in Methanol)
    • Defo 1000
    • Caoutchouc
    • bmse000844
    • 2-methyl-butadiene
    • Isoprene, inhibited
    • ISNA 5
    • Be Be Tex 1223
    • Elastomers
    • IR 25
    • CSV 1
    • Hartex 103
    • 68877-32-7
    • J-509898
    • Nafka
    • isoprene (stabilized); 2-methyl-1,3-butadiene
    • Isoprene, inhibited [UN1218] [Flammable liquid]
    • AKOS000119971
    • MFCD00008600
    • beta-Methylbivinyl
    • E 218 (rubber)
    • Naturalrubber
    • CS 700
    • Heveaplus
    • Defo 700
    • 2-Methyldivinyl
    • JLX 113
    • DTXSID2020761
    • 2-methyl-1
    • ISOPRENE (IARC)
    • Mar DR 1135
    • 78-79-5
    • NSC 9237
    • NSC9237
    • AMA 7
    • 3-Methyl-1,3-butadiene
    • 2-Methylbuta-1,3-diene
    • Q271943
    • CCRIS 6253
    • 0A62964IBU
    • isopreno
    • Isoprene, >=99%
    • 2-Methyl-13-butadiene
    • Isopren
    • Harub 5LV
    • UNII-2LQ0UUW8IN
    • WLN: 1UY1&1U1
    • Nafka kristalgom
    • CHEMBL1566132
    • Fultite FB 010K
    • EINECS 232-689-0
    • KDP 150
    • Rubber, natural
    • 9041-65-0
    • NS00001388
    • 2-Methyl-1,3-butadiene (ACI)
    • Benzene, ethynyl-, polymer with 2-methyl-1,3-butadiene, triblock
    • β-Methylbivinyl
    • DTXSID60185761
    • +Expand
    • MFCD00008600
    • RRHGJUQNOFWUDK-UHFFFAOYSA-N
    • 1S/C5H8/c1-4-5(2)3/h4H,1-2H2,3H3
    • C=CC(C)=C
    • 969158

Computed Properties

  • 68.06260
  • 0
  • 0
  • 1
  • 68.0626
  • 5
  • 51.1
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.5
  • nothing
  • 0
  • 0

Experimental Properties

  • 1.74850
  • 0.00000
  • 5201
  • n20/D 1.422(lit.)
  • 0.07 g/100 mL
  • 34 °C(lit.)
  • −146 °C (lit.)
  • 8.82 psi ( 20 °C)
  • Fahrenheit: -65.2 ° f
    Celsius: -54 ° c
  • 0.7g/l
  • Colorless volatile liquid [1]
  • Stability Extremely flammable. Readily forms explosive mixtures with air. Note low flash point, low boiling point, high vapour pressure. Unstable - prone to spontaneous polymerization. May contain a polymerization inhibitor. Incompatible with strong oxidizing agents.
  • Insoluble in water, soluble in most organic solvents such as ethanol and diethyl ether. [15]
  • -145.96℃
  • Thermal sensitivity
  • 231(neat)(lit.)
  • 0.681 g/mL at 25 °C(lit.)

Isoprene Security Information

Isoprene Customs Data

  • 4002601000
  • China Customs Code:

    4002601000

Isoprene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: Dichloromethane ;  1 h, 20 °C
Reference
Carbocationic polymerization of isoprene initiated by dimethylallyl derivatives associated with B(C6F5)3
Ouardad, Samira; Deffieux, Alain; Peruch, Frederic, Polymer Chemistry, 2013, 4(6), 1874-1882

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Ytterbium sesquioxide ;  3.75 h, 450 °C
Reference
Hydrothermally fabricated Yb2O3 catalyst for vapor-phase dehydration of 3-methyl-1,3-butanediol to isoprene
Kobayashi, Ryo; Kurniawan, Enggah; Hara, Takayoshi; Yamada, Yasuhiro; Sato, Satoshi, Applied Catalysis, 2024, 670,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Piperazine ,  Hydrogen Catalysts: Gold (poly(vinyl alc.) stabilized and carbon supported) Solvents: Ethanol ;  24 h, 6 bar, 80 °C
Reference
Piperazine-promoted gold-catalyzed hydrogenation: the influence of capping ligands
Fiorio, Jhonatan L.; Barbosa, Eduardo C. M.; Kikuchi, Danielle K.; Camargo, Pedro H. C.; Rudolph, Matthias; et al, Catalysis Science & Technology, 2020, 10(7), 1996-2003

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Alumina
Reference
The conversion of acetone to isoprene
Taylor, Hugh S.; Shenk, Wilbur J., Journal of the American Chemical Society, 1941, 63, 2756-7

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Alumina ,  Silica ,  12-Molybdophosphoric acid ;  1 h, 350 °C; 350 °C → 300 °C; 3 h, 1 atm, 300 °C
Reference
Single-step method for gas-phase production of isoprene by reaction of formaldehyde with isobutylene using solid phase catalysts
, Russian Federation, , ,

Synthetic Circuit 6

Reaction Conditions
Reference
Amines and quaternary ammonium compounds. X. Preparation of isoprene from α,β- and γ,γ-dimethylallyl chlorides
Babayan, A. T.; Mkryan, G. M.; Gyuli-Kevkhyan, R. S., Zhurnal Obshchei Khimii, 1958, 28, 1259-63

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Water ;  24 h, 30 °C
Reference
Isoprenoids production from lipid-extracted microalgal biomass residues using engineered E. coli
Wang, Sumeng; Yang, Jianming, Molecules, 2017, 22(6), 960/1-960/10

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Lewatit K 2620 Solvents: Water ;  120 min, 120 °C
Reference
A single stage microwave assisted synthesis of isoprene from trimethylcarbinol and 1,3,5-trioxane on a cation-exchange resin
Burkin, K. E.; Akhmed'yanova, R. A.; Liakumovich, A. G., Vestnik Kazanskogo Tekhnologicheskogo Universiteta, 2013, 16(10), 151-154

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Methanol ,  Water ;  3 h, 300 °C
Reference
Isoprene Synthesis from Formaldehyde and Isobutylene over Zeolite Catalysts
Ponomareva, O. A.; Chistov, D. L.; Kots, P. A.; Ivanova, I. I., Petroleum Chemistry, 2019, 59(7), 711-718

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Piperazine ,  Hydrogen Catalysts: Gold Solvents: Ethanol ;  45 h, 6 bar, 80 °C
Reference
Gold-Ligand-Catalyzed Selective Hydrogenation of Alkynes into cis-Alkenes via H2 Heterolytic Activation by Frustrated Lewis Pairs
Fiorio, Jhonatan L. ; Lopez, Nuria; Rossi, Liane M., ACS Catalysis, 2017, 7(4), 2973-2980

Isoprene Raw materials

Isoprene Related Literature